An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-Pyridyl)-2-propen-1-ol
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-Pyridyl)-2-propen-1-ol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of 3-(4-Pyridyl)-2-propen-1-ol (CAS No. 193002-34-5). This bifunctional molecule, incorporating both a pyridine ring and an allylic alcohol moiety, is a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling, characterization, and utilization of this versatile compound.
Introduction and Molecular Overview
3-(4-Pyridyl)-2-propen-1-ol is a heterocyclic organic compound that possesses the structural features of both pyridine and an allylic alcohol. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties, basicity, and the ability to engage in hydrogen bonding and metal coordination.[1] The allylic alcohol group provides a reactive site for a variety of organic transformations, including oxidation, reduction, and substitution reactions.[2] This combination of functional groups makes 3-(4-Pyridyl)-2-propen-1-ol a promising scaffold for the synthesis of novel pharmaceutical agents and functional materials.[3][4]
The pyridine moiety is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs due to its ability to improve pharmacokinetic properties such as water solubility and to form key interactions with biological targets.[1] Allylic alcohols are also important intermediates in the synthesis of complex natural products and pharmaceuticals.[5]
Nomenclature and Structure
-
Systematic Name: (2E)-3-(Pyridin-4-yl)prop-2-en-1-ol
-
Common Name: 3-(4-Pyridyl)-2-propen-1-ol; 3-(4-pyridyl)allyl alcohol
-
CAS Number: 193002-34-5
-
Molecular Formula: C₈H₉NO
-
Molecular Weight: 135.16 g/mol
Below is a diagram illustrating the molecular structure of 3-(4-Pyridyl)-2-propen-1-ol.
Caption: Molecular structure of 3-(4-Pyridyl)-2-propen-1-ol.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 3-(4-Pyridyl)-2-propen-1-ol are not widely available in the literature. The following table summarizes the available information and provides estimated values based on the properties of structurally similar compounds.
| Property | Value | Source/Comment |
| CAS Number | 193002-34-5 | [6] |
| Molecular Formula | C₈H₉NO | [6] |
| Molecular Weight | 135.16 g/mol | [6] |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | Based on the polarity of the pyridine and alcohol functional groups. |
| pKa | The pyridine nitrogen is expected to have a pKa around 5-6. | Typical range for pyridine derivatives. |
| Purity | ≥95% | [7] |
| Storage | Sealed in a dry environment at 2-8°C. | [7] |
Synthesis and Manufacturing
A common and logical synthetic route to 3-(4-Pyridyl)-2-propen-1-ol is the reduction of a corresponding α,β-unsaturated carbonyl compound, such as an aldehyde, ester, or carboxylic acid. The precursor, (E)-3-(pyridin-4-yl)acrylic acid, is a known compound, making this a feasible pathway.[8][9]
Recommended Synthetic Protocol: Reduction of (E)-3-(pyridin-4-yl)prop-2-enoate
This two-step procedure involves the esterification of (E)-3-(pyridin-4-yl)acrylic acid followed by reduction to the allylic alcohol. This approach is often preferred over the direct reduction of the carboxylic acid as it tends to be cleaner and higher yielding.
Step 1: Esterification of (E)-3-(pyridin-4-yl)acrylic acid
-
Reaction Setup: To a solution of (E)-3-(pyridin-4-yl)acrylic acid (1.0 eq) in methanol (or ethanol), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the corresponding ester, which can be used in the next step without further purification if sufficiently pure.
Step 2: Reduction of the Ester to 3-(4-Pyridyl)-2-propen-1-ol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the ester from Step 1 in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) (typically 1.5-2.0 eq), in THF.
-
Causality: The choice of a powerful reducing agent like LiAlH₄ is necessary to reduce the ester to the primary alcohol. DIBAL-H is a milder alternative that can also be effective. The reaction is performed at low temperature to control the exothermicity and improve selectivity.
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Purification: Filter the resulting solid and wash it thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-(4-Pyridyl)-2-propen-1-ol.
Caption: Synthetic workflow for 3-(4-Pyridyl)-2-propen-1-ol.
Analytical and Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for 3-(4-Pyridyl)-2-propen-1-ol are detailed below.
¹H NMR (Proton NMR):
-
Pyridine Protons: Two distinct signals are expected for the protons on the pyridine ring, appearing as doublets in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the nitrogen will be more deshielded than the meta protons.
-
Olefinic Protons: The two protons on the carbon-carbon double bond will appear as multiplets in the range of δ 6.0-7.0 ppm. The coupling constant between these two protons will be indicative of the trans geometry (typically 12-18 Hz).
-
Methylene Protons (-CH₂OH): The two protons of the methylene group adjacent to the oxygen will be deshielded and are expected to appear as a doublet in the range of δ 4.0-4.5 ppm, coupled to the adjacent olefinic proton.
-
Hydroxyl Proton (-OH): The hydroxyl proton will typically appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR (Carbon NMR):
-
Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), with the carbon atom attached to the propenol side chain and the carbons adjacent to the nitrogen being the most deshielded.
-
Olefinic Carbons: The two sp² hybridized carbons of the double bond will appear in the range of δ 120-140 ppm.
-
Methylene Carbon (-CH₂OH): The sp³ hybridized carbon of the methylene group will be found further upfield, typically in the range of δ 60-65 ppm, deshielded by the adjacent oxygen atom.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4-Pyridyl)-2-propen-1-ol is expected to show the following characteristic absorption bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch (Alcohol) | 3500 - 3200 (broad, strong) | The broadness is due to hydrogen bonding.[11] |
| C-H Stretch (Aromatic) | 3100 - 3000 (weak to medium) | Characteristic of sp² C-H bonds on the pyridine ring.[11] |
| C-H Stretch (Alkenyl) | 3100 - 3010 (medium) | Characteristic of sp² C-H bonds on the double bond.[11] |
| C=C Stretch (Aromatic) | ~1600 and ~1480 (medium) | From the pyridine ring. |
| C=C Stretch (Alkenyl) | 1680 - 1620 (variable) | May be weak due to symmetry. |
| C-O Stretch (Alcohol) | 1260 - 1050 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 135.
-
Fragmentation Pattern: Common fragmentation pathways for allylic alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond alpha to the oxygen atom.[12] For this compound, fragmentation of the pyridine ring is also possible. A prominent fragment corresponding to the pyridinium cation may also be observed.
Reactivity and Potential Applications
The dual functionality of 3-(4-Pyridyl)-2-propen-1-ol makes it a versatile reagent in organic synthesis and a promising scaffold in drug discovery.
Key Reactions of the Allylic Alcohol Moiety
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (E)-3-(pyridin-4-yl)prop-2-enal, or further to the carboxylic acid, (E)-3-(pyridin-4-yl)acrylic acid, using appropriate oxidizing agents.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution reactions.
-
Epoxidation: The double bond can be epoxidized using reagents like m-CPBA to form the corresponding epoxide, a valuable synthetic intermediate.
Role in Drug Discovery and Medicinal Chemistry
The pyridine ring is a common feature in many biologically active compounds, where it can act as a hydrogen bond acceptor, a basic center, or a coordinating ligand for metal ions in metalloenzymes.[1][13] The propenol linker provides a flexible and functionalizable spacer to connect the pyridine core to other pharmacophoric elements.
Derivatives of 3-(4-Pyridyl)-2-propen-1-ol could be investigated for a wide range of therapeutic areas, including but not limited to:
-
Anticancer Agents: Many pyridine-containing compounds exhibit anticancer activity.[3][14]
-
Antimicrobial Agents: The pyridine scaffold is present in various antibacterial and antifungal compounds.[13]
-
Kinase Inhibitors: The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors.
Safety, Handling, and Storage
Specific toxicological data for 3-(4-Pyridyl)-2-propen-1-ol is not available. Therefore, it is prudent to handle this compound with the care appropriate for a novel chemical substance and to consider the hazards associated with its constituent functional groups, namely pyridine and allylic alcohols.
Hazard Assessment (Inferred)
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Pyridine itself is harmful and can cause damage to the liver and kidneys.[15][16] Allyl alcohol is highly toxic.[7]
-
Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.[7][15]
-
Flammability: The flammability of this compound is unknown, but it should be kept away from open flames and sources of ignition.[15]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Recommended storage temperature is 2-8°C.[7]
Conclusion
3-(4-Pyridyl)-2-propen-1-ol is a chemical entity with significant potential in synthetic chemistry and drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, making it a valuable building block for the creation of diverse molecular architectures. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogues. Further research into the properties and applications of this compound is warranted and is expected to uncover new opportunities in various scientific disciplines.
References
-
Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Bimetallic Ru-Ir/Rh Complexes for Catalytic Allyl Alcohol Reduction to Propylene. Rsc.org. [Link]
-
3-(4-Pyridyl)-2-propen-1-ol | 193002-34-5. Appchem. [Link]
-
Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. National Institutes of Health. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]
-
{Supplementary Data}. Rsc.org. [Link]
-
Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. PubMed. [Link]
-
(a) Coverage-dependent IR spectra of allyl alcohol on Pd(111) recorded... ResearchGate. [Link]
-
Table of Characteristic IR Absorptions. University of California, Los Angeles. [Link]
-
Crystal structure of (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one, C24H15NO. ResearchGate. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health. [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. pubs.acs.org. [Link]
-
Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. MDPI. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. kgroup.chem.iastate.edu. [Link]
-
Allyl alcohol, picolinyloxydimethylsilyl ether. NIST WebBook. [Link]
-
Experimental data for SF 5 + (pentafluoro sulfur cation). NIST. [Link]
-
Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. ResearchGate. [Link]
-
Infrared spectroscopic and computational studies of Co(ClO_4)_2 dissolved in N,N-dimethylformamide (DMF). Kyoto University. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
-
Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. [Link]
-
Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
{(S)-1-[(E)-3-(3,4-Dimethoxy-phenyl)-allyl]-pyrrolidin-2-yl}-methanol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
-
Information from Mass Spectrometry. chemconnections.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
